molecular formula C14H17IO3 B3217939 (3-Propyloxetan-3-yl)methyl 4-iodobenzoate CAS No. 118546-18-2

(3-Propyloxetan-3-yl)methyl 4-iodobenzoate

Cat. No. B3217939
M. Wt: 360.19 g/mol
InChI Key: DQCIHZKPGUJKAM-UHFFFAOYSA-N
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Description

“(3-Propyloxetan-3-yl)methyl 4-iodobenzoate” is a chemical compound with the molecular formula C14H17IO3 . It has a molecular weight of 360.19 g/mol .


Molecular Structure Analysis

The molecular structure of “(3-Propyloxetan-3-yl)methyl 4-iodobenzoate” is represented by the formula C14H17IO3 . For more detailed structural information, one might refer to its MOL file .


Physical And Chemical Properties Analysis

“(3-Propyloxetan-3-yl)methyl 4-iodobenzoate” has a molecular weight of 360.19 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

  • Synthesis of Iodobenzene Derivatives : A study demonstrated the synthesis of iodine-substituted benzenes through the reaction of (1E,3E)-1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine, where irradiation induces cis-trans isomerization, leading to (1Z,3E)-geometric isomer that reacts with iodine to afford products like methyl 3-iodo-4-phenylbenzoate in high yields (Matsumoto et al., 2008).

  • Hydrogen-Bonded Structures : Molecules of certain benzoates exhibit polarized structures and are linked into chains or sheets by combinations of hydrogen bonds. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate forms chains of edge-fused rings, and its derivatives are linked into sheets by N-H...N and C-H...O(carbonyl) hydrogen bonds (Portilla et al., 2007).

  • Synthesis of Oxadiazole Derivatives : A series of 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives were synthesized using iodobenzene diacetate. These compounds were characterized by various spectroscopic methods and evaluated for their antimicrobial activity, showing moderate effects (Mhaske et al., 2017).

  • Synthesis of Phthalamide Derivatives : A study reported the synthesis of 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide, highlighting the effects of various reaction parameters on the yield and discussing the potential for industrial applications due to the cost-effectiveness and high yield of the process (Cheng-ron, 2015).

  • Iodine(III)-Mediated Synthesis of Triazolo[4,3-a]pyridines : New 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using iodine(III)-mediated oxidative approach, yielding compounds that were tested for their antimicrobial activity, proving to be potent antimicrobial agents (Prakash et al., 2011).

  • Synthesis of Schiff Bases with Biological Evaluation : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. The compounds displayed significant inhibitory potentials, with one compound being a potent antioxidant agent (Pillai et al., 2019).

properties

IUPAC Name

(3-propyloxetan-3-yl)methyl 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-2-7-14(8-17-9-14)10-18-13(16)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCIHZKPGUJKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(COC1)COC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Propyloxetan-3-yl)methyl 4-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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